3-Ethyl-5,5,5-trifluoropentanoic acid
CAS No.: 1368185-99-2
Cat. No.: VC4989818
Molecular Formula: C7H11F3O2
Molecular Weight: 184.158
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368185-99-2 |
|---|---|
| Molecular Formula | C7H11F3O2 |
| Molecular Weight | 184.158 |
| IUPAC Name | 3-ethyl-5,5,5-trifluoropentanoic acid |
| Standard InChI | InChI=1S/C7H11F3O2/c1-2-5(3-6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12) |
| Standard InChI Key | ZDFPCPUBMRANBV-UHFFFAOYSA-N |
| SMILES | CCC(CC(=O)O)CC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pentanoic acid chain substituted with an ethyl group at the third carbon and three fluorine atoms at the fifth carbon (Figure 1). The trifluoromethyl (-CF₃) group induces significant electronegativity, altering the molecule’s reactivity and intermolecular interactions compared to non-fluorinated analogs .
Table 1: Key Physicochemical Properties
The pKa value, estimated from analogous trifluorinated carboxylic acids, suggests moderate acidity due to the electron-withdrawing effect of the -CF₃ group . The LogP value indicates moderate lipophilicity, making it suitable for crossing biological membranes in drug delivery .
Applications in Pharmaceuticals and Biotechnology
Drug Development
The compound’s trifluoromethyl group enhances binding affinity to hydrophobic protein pockets. Notable applications include:
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γ-Secretase Inhibitors: Fluorinated analogs are investigated for Alzheimer’s disease by modulating amyloid-β production.
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Anticancer Agents: Fluorine’s electronegativity improves drug half-life and tumor targeting .
Comparative Analysis with Related Fluorinated Compounds
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 3-Ethyl-5,5,5-trifluoropentanoic acid | C₇H₁₁F₃O₂ | Ethyl branch, -CF₃ terminus | Drug intermediates, materials |
| Ethyl 5,5,5-trifluoropent-2-enoate | C₇H₉F₃O₂ | α,β-unsaturated ester | Polymer precursors |
| 5,5,5-Trifluoroleucine | C₆H₁₀F₃NO₂ | Fluorinated branched-chain amino acid | Protein stabilization |
The ethyl group in 3-Ethyl-5,5,5-trifluoropentanoic acid distinguishes it from linear analogs, potentially offering steric advantages in molecular recognition .
Future Research Directions
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